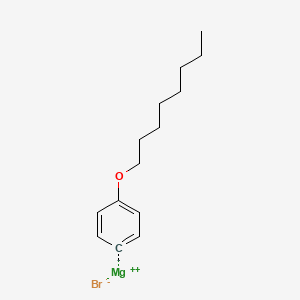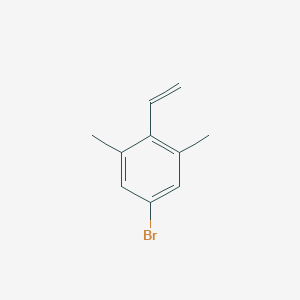
2-(3-Phenoxycinnamoyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenoxycinnamoyl)pyrrole is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxycinnamoyl)pyrrole typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-phenoxybenzaldehyde and 1-(1H-pyrrol-2-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反応の分析
Types of Reactions
2-(3-Phenoxycinnamoyl)pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(3-Phenoxycinnamoyl)pyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer effects.
作用機序
The mechanism of action of 2-(3-Phenoxycinnamoyl)pyrrole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- 3-(3,4-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- 3-(3-phenoxyphenyl)-1-(1H-indol-2-yl)prop-2-en-1-one
Uniqueness
2-(3-Phenoxycinnamoyl)pyrrole is unique due to the presence of both phenoxy and pyrrole moieties, which contribute to its distinct chemical and biological properties
特性
分子式 |
C19H15NO2 |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
3-(3-phenoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H15NO2/c21-19(18-10-5-13-20-18)12-11-15-6-4-9-17(14-15)22-16-7-2-1-3-8-16/h1-14,20H |
InChIキー |
AEWGXBKVOLFPNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Cyclopropyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B8569026.png)
![6-[4-(2-Hydroxybenzoylamino)benzoylamino]hexanoic acid](/img/structure/B8569027.png)
![Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester](/img/structure/B8569034.png)
